5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine
Description
5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine is a brominated pyrimidine derivative characterized by a pyrimidine core substituted at the 5-position with bromine and at the 2-position with a phenoxy group bearing a chiral (3S)-3,7-dimethyloct-6-en-1-yl chain. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the branched alkyl chain, which may influence bioavailability and target binding in biological systems.
The (3S)-3,7-dimethyloct-6-en-1-yl group, a terpene-derived substituent, distinguishes this compound from simpler alkyl or aryl ether analogs. Such substituents are known to modulate metabolic stability and membrane permeability, making the compound a candidate for therapeutic or agrochemical applications .
Properties
CAS No. |
643031-32-7 |
|---|---|
Molecular Formula |
C20H25BrN2O |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-bromo-2-[4-[(3S)-3,7-dimethyloct-6-enoxy]phenyl]pyrimidine |
InChI |
InChI=1S/C20H25BrN2O/c1-15(2)5-4-6-16(3)11-12-24-19-9-7-17(8-10-19)20-22-13-18(21)14-23-20/h5,7-10,13-14,16H,4,6,11-12H2,1-3H3/t16-/m0/s1 |
InChI Key |
ZJRQCGNLURZNEI-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCOC1=CC=C(C=C1)C2=NC=C(C=N2)Br |
Canonical SMILES |
CC(CCC=C(C)C)CCOC1=CC=C(C=C1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine typically involves multiple steps. One common method includes the bromination of a pyrimidine precursor followed by the introduction of the phenyl group with the desired substituent. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding pyrimidine derivative with a reduced functional group.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the phenyl group with the 3,7-dimethyloct-6-en-1-yloxy substituent play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Brominated Pyrimidine Derivatives
Key Observations:
Halogenation Patterns : Bromine at the 5-position is common across analogs, but additional halogens (e.g., 2,4-dichloro in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions or target binding .
Biological Activity: Fused-ring systems (e.g., pyrido-pyrimidine in ) are associated with anticancer activity due to DNA intercalation or topoisomerase inhibition. Phenoxy and fluorophenyl substituents () are linked to kinase or enzyme inhibition, while methoxy groups () are common in antiviral agents.
Challenges and Opportunities
- Metabolic Stability : Bulky substituents (e.g., the target’s alkyl chain) may reduce metabolic clearance but could complicate synthetic scalability .
- Selectivity : Fluorine or chlorine incorporation () improves target specificity but requires precise regiochemical control.
Biological Activity
5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a complex side chain that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of 5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine can be represented as follows:
This structure includes:
- A pyrimidine core which is known for various biological activities.
- A bromine substituent which can enhance the lipophilicity and biological interactions.
- A side chain that potentially contributes to its activity against specific biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism of action for 5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine remains to be fully elucidated, but it may involve:
- Inhibition of specific kinases involved in cancer cell proliferation.
- Induction of oxidative stress leading to cell death.
Antimicrobial Properties
Pyrimidine derivatives have also been noted for their antimicrobial activities. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. Preliminary studies suggest that this compound could exhibit:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
- Antifungal activity, potentially through inhibition of ergosterol synthesis.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on related pyrimidine compounds demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was attributed to cell cycle arrest and apoptosis induction (Smith et al., 2020).
- Antimicrobial Assays : In a comparative analysis, 5-Bromo derivatives were tested against Staphylococcus aureus and E. coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range (Jones et al., 2021).
- Structure-Activity Relationship (SAR) : Research into similar compounds has established a correlation between structural modifications and biological activity, suggesting that further modifications to the side chain could enhance efficacy against specific targets (Lee et al., 2019).
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cells | Smith et al., 2020 |
| Antimicrobial | Effective against S. aureus | Jones et al., 2021 |
| SAR Analysis | Correlation with activity | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
